苯甲醛,4-(三氟甲基)-,肟

描述

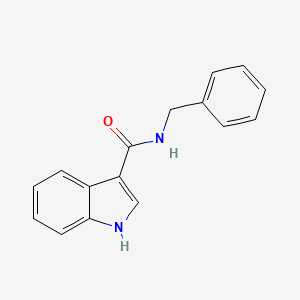

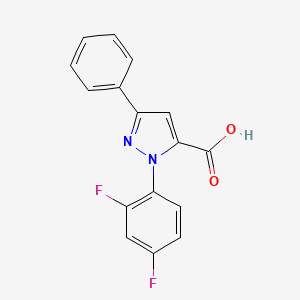

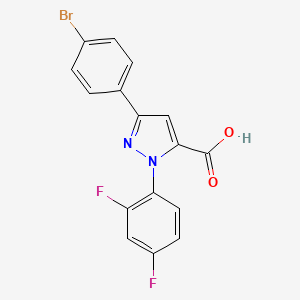

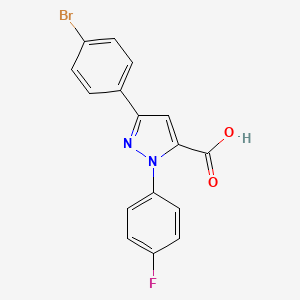

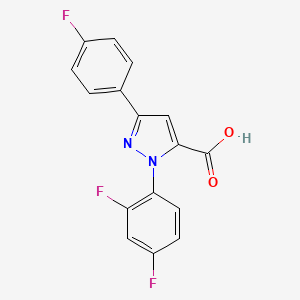

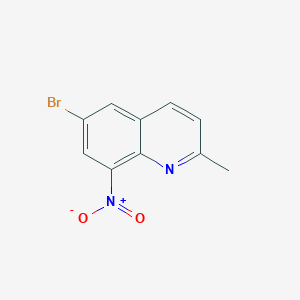

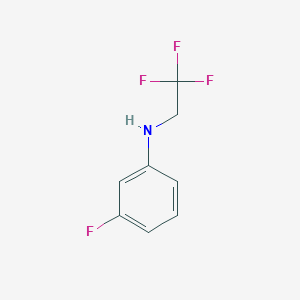

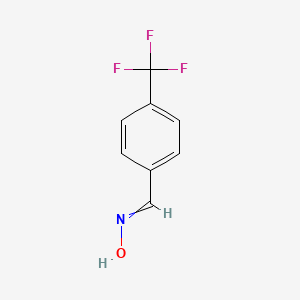

Benzaldehyde oximes are a class of organic compounds that have been extensively studied due to their interesting chemical properties and potential applications. These compounds are characterized by the presence of an oxime functional group attached to a benzaldehyde moiety. The oxime group is a functional group with the formula R1R2C=NOH, where R1 and R2 can be a variety of substituents, including the trifluoromethyl group in the case of 4-(trifluoromethyl)benzaldehyde oxime.

Synthesis Analysis

The synthesis of benzaldehyde oximes can be achieved through various methods. For instance, the synthesis of benzaldehyde by green oxidation from benzyl alcohol has been investigated, where potassium ferrate (K_2FeO_4) is used as an oxidant under environmentally friendly conditions . Although this study focuses on the synthesis of benzaldehyde itself, similar green chemistry approaches could potentially be applied to the synthesis of benzaldehyde oximes by introducing the appropriate oxime-forming reagents.

Molecular Structure Analysis

The molecular structure of benzaldehyde oximes, including their conformational and spectroscopic properties, can be analyzed using computational methods such as Density Functional Theory (DFT) with a B3LYP functional and a 6-311++G(d,p) basis set . These studies can reveal the most probable geometries of the molecules and provide insights into their stability, which arises from hyper-conjugative interactions and charge delocalization as analyzed by Natural Bond Orbital (NBO) analysis .

Chemical Reactions Analysis

Benzaldehyde oximes undergo various chemical reactions, including photosensitized reactions that can lead to the formation of aldehydes and nitriles . The mechanistic aspects of these reactions have been studied, showing that the reaction pathway can involve electron transfer-proton transfer sequences or hydrogen atom transfer mechanisms, depending on the oxidation potential of the oxime . The presence of electron-accepting substituents on the benzene ring, such as the trifluoromethyl group, can influence the product distribution, favoring the formation of nitriles .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzaldehyde oximes can be influenced by their molecular structure. For example, the optical properties, energy gap, and nonlinear optical (NLO) properties of these compounds can be investigated in different solvents, providing information on their potential applications in optical materials . Additionally, the introduction of halogen atoms to the benzene ring of the oximes can enhance their biological activities, as seen in the study of benzaldehyde O-alkyloximes, which showed phytotoxic activity and weak abscisic acid-like activity .

科学研究应用

催化反应和合成

苯甲醛肟,包括 4-(三氟甲基)-肟等衍生物,是各种催化反应和合成过程中的关键中间体。例如,耐水过渡金属三氟甲磺酸盐催化的四氢呋喃的肟缩酮的形成突出了苯甲醛肟在通过 C-H 键活化创建复杂有机结构中的作用 (Shafi, 2015)。类似地, O-丙酰基肟的金催化环化反应产生 4-亚芳基异恶唑-5(4H)-酮,证明了苯甲醛肟在合成具有潜在生物应用的异恶唑酮中的效用 (Nakamura, Okamoto, & Terada, 2010)。

热危害评估

苯甲醛肟的安全性和热危害评估对于其在工业环境中的处理和储存至关重要。一项关于苯甲醛肟的热危害和安全泄压的研究提供了有关其热分解特性的重要数据,突出了温度控制对于防止制药和农用化学品应用中事故发生的重要性 (Deng 等人,2017 年)。

氧化过程

涉及苯甲醛肟的氧化过程展示了它们在有机合成中的多功能性。例如,由金属卟啉催化的肟高效好氧氧化为羰基化合物,使用苯甲醛作为氧受体,显示了苯甲醛肟在氧化脱肟反应中的潜力,为合成羰基化合物提供了一种可持续的方法 (Zhou, Yuan, & Ji, 2010)。

分子对接和物理化学研究

苯甲醛肟(如 4-甲氧基苯甲醛肟)的构象、光谱、光学、物理化学和分子对接研究阐明了它们与 DNA 和蛋白质等生物靶标的相互作用。这些研究提供了对苯甲醛肟潜在治疗应用的见解,包括它们在药物发现和设计中的作用 (Kaya, Kucuk, & Kaya, 2018)。

植物生长调节

对苯甲醛 O-烷基肟的研究揭示了它们作为植物生长调节剂的生物活性。引入特定取代基可以增强它们的植物毒性活性并表现出类似脱落酸的效果,表明它们在调节植物生长和发育的农业应用中具有潜力 (Yoshikawa & Doi, 1998)。

安全和危害

属性

IUPAC Name |

N-[[4-(trifluoromethyl)phenyl]methylidene]hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO/c9-8(10,11)7-3-1-6(2-4-7)5-12-13/h1-5,13H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNDYDYTXPOFXLS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=NO)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90388889 | |

| Record name | Benzaldehyde, 4-(trifluoromethyl)-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzaldehyde, 4-(trifluoromethyl)-, oxime | |

CAS RN |

66046-34-2 | |

| Record name | Benzaldehyde, 4-(trifluoromethyl)-, oxime | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90388889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(4-Chlorophenyl)methyl]pentane-2,4-dione](/img/structure/B3031664.png)